molecular formula C10H23Cl2N3 B1420960 4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride CAS No. 1240529-03-6

4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride

Cat. No. B1420960
M. Wt: 256.21 g/mol
InChI Key: DBAPAADHTWPGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBD is a synthetic compound that belongs to the class of amidines and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis and Anticholinesterase Activity

4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride and its derivatives have been studied for their synthesis and anticholinesterase activity. An optimized procedure for the synthesis of these compounds was developed, focusing on their inhibitory activity against butyrylcholinesterase, a key enzyme in the cholinergic system (Filippova et al., 2019).

Alpha-Adrenoceptor Ligands

Compounds related to 4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride have been identified as high-affinity alpha(1A)-adrenoceptor ligands. These findings are significant in the context of developing new therapeutic agents targeting adrenergic receptors (Jørgensen et al., 2013).

Antimicrobial Activity

A series of derivatives of 4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride have been synthesized and screened for their in vitro antibacterial and antifungal activities. Some compounds exhibited significant antifungal activity, highlighting the potential for antimicrobial applications (Kuş et al., 1996).

Antinociceptive Activity

Derivatives of this compound have been prepared and tested as analgesics. Their synthesis and potential antinociceptive (pain-relieving) activity have been a subject of interest, suggesting applications in pain management (Radl et al., 1999).

One-Pot Synthesis Applications

Innovative one-pot synthesis methods involving 4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride have been explored. This research contributes to the development of more efficient and cost-effective chemical synthesis techniques (Mojtahedi et al., 2016).

Selective Oxidation in Chemical Synthesis

The compound and its related derivatives have been used as efficient reagents for the selective oxidation of sulfides to sulfoxides, a critical reaction in organic synthesis and pharmaceutical manufacturing (Manesh et al., 2015).

properties

IUPAC Name

4-(3-methylpiperidin-1-yl)butanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.2ClH/c1-9-4-2-6-13(8-9)7-3-5-10(11)12;;/h9H,2-8H2,1H3,(H3,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAPAADHTWPGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride
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4-(3-Methylpiperidin-1-yl)butanimidamide dihydrochloride

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